Avosentan-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Avosentan-d3 is a potent and highly selective endothelin receptor antagonist. It is primarily investigated for its potential therapeutic effects in treating diabetic nephropathy and cardiovascular disorders. This compound works by blocking the endothelin receptor A, which plays a significant role in vasoconstriction and inflammation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Avosentan-d3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary and typically involves the use of advanced organic synthesis techniques to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound follows stringent protocols to maintain consistency and quality. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Avosentan-d3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Diabetic Nephropathy

Avosentan-d3 has been investigated extensively for its efficacy in patients with diabetic nephropathy. The following studies highlight its impact:

- Phase II Trials : Initial studies indicated that avosentan significantly reduced albuminuria in patients with type 2 diabetes. In a multicenter trial involving 1,392 participants, those receiving avosentan at doses of 25 mg and 50 mg showed median reductions in the albumin-to-creatinine ratio (ACR) of 44.3% and 49.3%, respectively, compared to just 9.7% in the placebo group .

- ASCEND Trial : Despite promising short-term results, the ASCEND trial was terminated prematurely due to an increase in cardiovascular events associated with fluid retention in patients receiving avosentan . This highlights the importance of careful patient selection and dosage management.

Chronic Kidney Disease

This compound is also being explored for its role in chronic kidney disease (CKD). Studies suggest that it may help mitigate the progression of CKD by:

- Reducing Proteinuria : Research indicates that avosentan can lower protein levels in urine, which is a crucial marker for kidney damage. The drug's antiproteinuric effects have been linked to improved renal outcomes .

- Combination Therapy : When used alongside standard antihypertensive treatments like angiotensin-converting enzyme inhibitors (ACEi) or angiotensin receptor blockers (ARBs), avosentan has shown enhanced efficacy in reducing proteinuria and protecting kidney function .

Safety and Efficacy Concerns

While this compound shows potential benefits, safety concerns have emerged from clinical trials:

- Cardiovascular Risks : The increased incidence of heart failure and fluid overload has led to recommendations for excluding patients with pre-existing cardiovascular conditions from future trials .

- Dosage Optimization : Adjustments in dosing strategies are necessary to minimize adverse effects while maximizing therapeutic benefits. Future studies are focusing on lower doses and better patient stratification to enhance safety profiles .

Data Summary Table

| Study/Trial | Population | Avosentan Dose | Median ACR Reduction | Key Findings |

|---|---|---|---|---|

| Phase II Trial | Diabetic nephropathy | 25 mg | 44.3% | Significant reduction in albuminuria |

| 50 mg | 49.3% | Higher doses linked to cardiovascular risks | ||

| ASCEND Trial | Type 2 diabetes + CKD | 25/50 mg | Not applicable | Terminated due to heart failure risk |

| Combination Study | CKD patients | Varies | Significant reduction | Enhanced efficacy with ACEi/ARB |

Wirkmechanismus

Avosentan-d3 exerts its effects by selectively blocking the endothelin receptor A. This receptor is involved in the regulation of vascular tone and inflammatory responses. By inhibiting this receptor, this compound reduces vasoconstriction and inflammation, leading to improved blood flow and reduced tissue damage .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bosentan: Another endothelin receptor antagonist used to treat pulmonary arterial hypertension.

Macitentan: A dual endothelin receptor antagonist with similar therapeutic applications.

Sitaxentan: A selective endothelin receptor antagonist used in clinical trials for various cardiovascular conditions.

Uniqueness

Avosentan-d3 is unique due to its high selectivity for endothelin receptor A and its potent effects in reducing proteinuria in patients with diabetic nephropathy. This selectivity minimizes off-target effects and enhances its therapeutic potential compared to other endothelin receptor antagonists .

Biologische Aktivität

Avosentan-d3 is a selective endothelin-A receptor antagonist that has been studied primarily for its effects on diabetic nephropathy and related conditions. This article reviews the biological activity of this compound, focusing on its efficacy in reducing proteinuria and its safety profile based on clinical studies.

This compound functions by selectively blocking the endothelin-A (ETA) receptor, which plays a crucial role in renal pathophysiology. Endothelin-1 (ET-1) is a potent vasoconstrictor that contributes to glomerular hypertension and fibrosis in diabetic nephropathy. By inhibiting ETA receptors, this compound aims to mitigate these effects, thereby preserving renal function and reducing proteinuria.

Efficacy in Reducing Proteinuria

Several key studies have evaluated the impact of this compound on proteinuria in diabetic patients:

- ASCEND Trial : This multicenter, double-blind, placebo-controlled trial involved patients with type 2 diabetes and overt nephropathy. The trial was designed to assess the effect of Avosentan on the time to doubling of serum creatinine or end-stage renal disease (ESRD). Although the trial was terminated early due to adverse cardiovascular events, it reported significant reductions in albumin-to-creatinine ratio (ACR):

- Long-term Effects : Another study indicated that patients receiving Avosentan experienced a 40-50% reduction in proteinuria compared to standard care alone, demonstrating its potential as an adjunct therapy for diabetic nephropathy .

Safety Profile

The safety of this compound has been a significant concern due to its association with adverse events:

- Common Adverse Events : Edema, headache, and anemia were frequently reported. Notably, edema was dose-related and more prevalent at higher doses (≥25 mg) .

- Cardiovascular Risks : The ASCEND trial highlighted an increased incidence of cardiovascular events leading to early termination, emphasizing the need for careful patient selection and monitoring .

Comparative Efficacy

A comparison of this compound with other endothelin receptor antagonists (ERAs) reveals its unique position in managing diabetic nephropathy:

| Compound | Proteinuria Reduction (%) | Cardiovascular Events | Study Duration |

|---|---|---|---|

| This compound | 40-50% | Increased | Short-term |

| Atrasentan | 30-40% | Similar | Long-term |

| Bosentan | 20-30% | Lower | Long-term |

Case Studies

- Case Study 1 : A patient with type 2 diabetes and macroalbuminuria treated with this compound showed a significant decrease in urinary albumin excretion over a 12-week period, supporting its efficacy in reducing macroalbuminuria.

- Case Study 2 : Another patient experienced severe edema leading to treatment discontinuation after two weeks on this compound, highlighting the importance of monitoring for fluid overload during therapy.

Eigenschaften

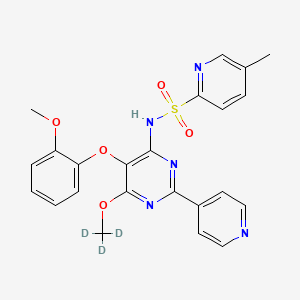

IUPAC Name |

N-[5-(2-methoxyphenoxy)-2-pyridin-4-yl-6-(trideuteriomethoxy)pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O5S/c1-15-8-9-19(25-14-15)34(29,30)28-22-20(33-18-7-5-4-6-17(18)31-2)23(32-3)27-21(26-22)16-10-12-24-13-11-16/h4-14H,1-3H3,(H,26,27,28)/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWLTKFZAOSWSM-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=NC=C3)OC)OC4=CC=CC=C4OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=NC=C(C=C3)C)C4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.